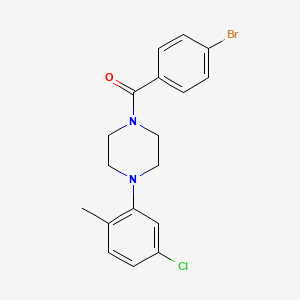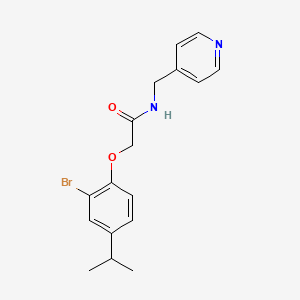![molecular formula C16H17ClN2O3S B3547599 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B3547599.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide
Übersicht
Beschreibung
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide, commonly known as CGP 7930, is a small molecule inhibitor that has been widely used in scientific research. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G-protein-coupled receptor that is expressed in the central nervous system. CGP 7930 has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Wirkmechanismus
CGP 7930 acts as a selective antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide, which is a G-protein-coupled receptor that is expressed in the central nervous system. By blocking the activity of this compound, CGP 7930 can modulate the release of neurotransmitters, such as glutamate, and affect synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects
CGP 7930 has been shown to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. This compound has been shown to modulate the release of neurotransmitters, such as glutamate, and affect synaptic plasticity and neuronal excitability. In addition, CGP 7930 has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
CGP 7930 has several advantages for use in lab experiments. It is a highly selective antagonist of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. In addition, CGP 7930 has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, which makes it an attractive target for drug development.
However, there are also limitations to the use of CGP 7930 in lab experiments. This compound has a relatively short half-life, which can make it difficult to achieve sustained inhibition of this compound in vivo. In addition, CGP 7930 has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on CGP 7930 and its potential therapeutic applications. One area of interest is the development of more selective and potent N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide antagonists that can achieve sustained inhibition of this receptor in vivo. Another area of interest is the investigation of the role of this compound in various neurological and psychiatric disorders, and the potential therapeutic applications of this compound antagonists in these conditions. Finally, there is also interest in the development of novel drug delivery systems for CGP 7930 and other this compound antagonists, which could improve their bioavailability and efficacy.
Wissenschaftliche Forschungsanwendungen
CGP 7930 has been extensively used in scientific research as a tool to investigate the role of N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dimethylphenyl)glycinamide in various physiological and pathological processes. This compound has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-11-3-6-14(9-12(11)2)19(10-16(18)20)23(21,22)15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKDNWXIZLCNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3547525.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-ethylphenoxy)acetamide](/img/structure/B3547535.png)

![1-(3-chlorophenyl)-4-{[(2-methylbenzyl)thio]acetyl}piperazine](/img/structure/B3547553.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B3547554.png)
![ethyl (2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3547559.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B3547560.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3547566.png)
![ethyl 1-[(2-bromo-4-isopropylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B3547567.png)

![N-(4-bromophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547604.png)
![2-[(4-bromophenyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3547611.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B3547621.png)